GS-493 Exhibits 29.6-Fold Higher SHP2 Inhibitory Potency Compared to Parent Compound PHPS1
GS-493 demonstrates a nearly 30-fold improvement in SHP2 inhibitory potency over its closest structural analog, PHPS1. In standardized in vitro enzyme assays, GS-493 inhibits SHP2 with an IC50 of 0.071 µM (71 nM) [1], whereas PHPS1 requires a concentration of 2.1 µM to achieve equivalent inhibition [2]. This represents a 29.6-fold increase in potency.
| Evidence Dimension | SHP2 IC50 |
|---|---|
| Target Compound Data | 0.071 µM (71 nM) [1] |
| Comparator Or Baseline | PHPS1: 2.1 µM [2] |
| Quantified Difference | 29.6-fold more potent |
| Conditions | In vitro enzyme assay using recombinant SHP2 catalytic domain; buffer conditions described in original publications [1][2] |
Why This Matters
Higher potency allows for lower working concentrations in cellular assays and in vivo models, reducing the risk of off-target effects, improving cost-efficiency in large-scale studies, and enabling more precise dose-response analyses.
- [1] Grosskopf, S., Eckert, C., Arkona, C., Radetzki, S., Böhm, K., Heinemann, U., ... & Rademann, J. (2015). Selective inhibitors of the protein tyrosine phosphatase SHP2 block cellular motility and growth of cancer cells in vitro and in vivo. ChemMedChem, 10(5), 815-826. doi: 10.1002/cmdc.201500015 View Source
- [2] Santa Cruz Biotechnology. (n.d.). PHPS1 sodium salt (Product No. sc-253272). Retrieved from https://www.scbio.cn/zh/p/phps1-sodium-salt-314291-83-3-free-acid View Source
